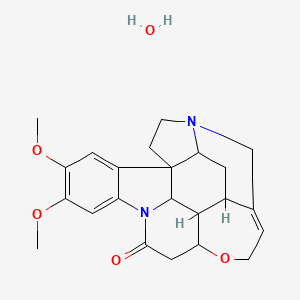
Brucin Dihydrat
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Brucine dihydrate can be synthesized by stirring a suspension of brucine in water at temperatures between 40 and 50°C for one day . This method yields the dihydrate form of brucine. Other hydrates, such as the tetrahydrate and 3.85-hydrate, can be prepared by similar methods with variations in stirring conditions .
Industrial Production Methods
Industrial production of brucine dihydrate involves extraction from the seeds of Strychnos nux-vomica L. The seeds are processed to isolate brucine, which is then converted to its dihydrate form through controlled hydration processes .
化学反応の分析
Types of Reactions
Brucine dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Brucine can be oxidized using reagents such as periodate, which converts it to bruciquinone.
Reduction: Reduction reactions of brucine are less common but can be achieved using appropriate reducing agents under controlled conditions.
Substitution: Brucine can undergo nucleophilic substitution reactions, particularly involving its methoxy groups.
Major Products Formed
科学的研究の応用
Brucine dihydrate has a wide range of scientific research applications:
作用機序
Brucine dihydrate exerts its effects through various molecular targets and pathways:
Anti-tumor Activity: Inhibits the proliferation of cancer cells by regulating calcium concentration and depolarizing mitochondria.
Analgesic Effect: Acts on the central nervous system to relieve pain, although its high toxicity limits clinical use.
Anti-inflammatory Activity: Reduces inflammation by modulating signaling pathways involved in the inflammatory response.
類似化合物との比較
Brucine dihydrate is structurally similar to strychnine, another alkaloid found in Nux-vomica . brucine is less toxic than strychnine and has different pharmacological profiles . Other similar compounds include:
Strychnine: Highly toxic alkaloid with potent effects on the central nervous system.
Brucine Hydrate: Another hydrate form of brucine with similar properties but different hydration levels.
Brucine dihydrate’s unique combination of bioactivity and toxicity makes it a compound of significant interest in various fields of research.
特性
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIBKWJYHZFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methanesulfonylphenyl)methoxy]aniline](/img/structure/B7814766.png)
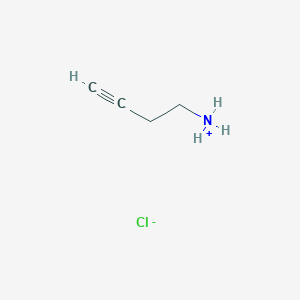
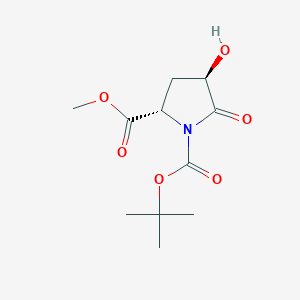
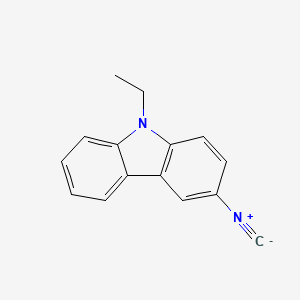
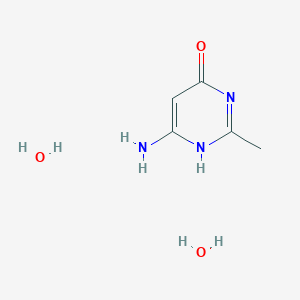
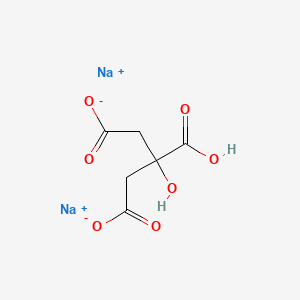
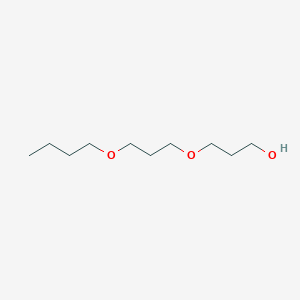
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)
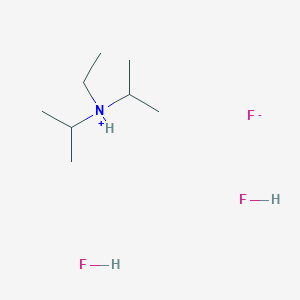

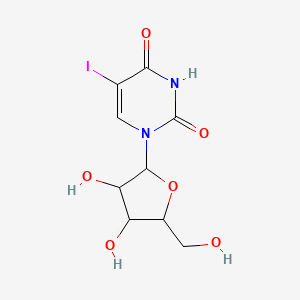
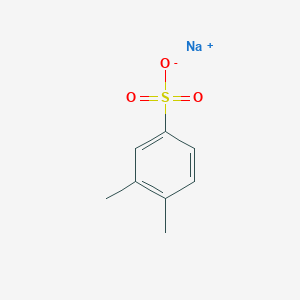
![sodium;2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7814847.png)
![sodium;2-[(E)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7814852.png)
